molecular formula C25H23ClN2O2 B14924637 4-chloro-3,5-bis(2-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(2-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B14924637
M. Wt: 418.9 g/mol
InChI Key: BFIXCDXAMPIYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-[4-CHLORO-3-(2-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER include other pyrazole derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-3,5-bis(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2O2/c1-17-10-4-5-11-18(17)16-28-25(20-13-7-9-15-22(20)30-3)23(26)24(27-28)19-12-6-8-14-21(19)29-2/h4-15H,16H2,1-3H3

InChI Key

BFIXCDXAMPIYRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=CC=C3OC)Cl)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.